1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione 1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 141794-41-4
VCID: VC17625573
InChI: InChI=1S/C22H17NO4/c1-11-7-8-16(12(2)9-11)27-17-10-15(24)18-19(20(17)23)22(26)14-6-4-3-5-13(14)21(18)25/h3-10,24H,23H2,1-2H3
SMILES:
Molecular Formula: C22H17NO4
Molecular Weight: 359.4 g/mol

1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione

CAS No.: 141794-41-4

Cat. No.: VC17625573

Molecular Formula: C22H17NO4

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione - 141794-41-4

Specification

CAS No. 141794-41-4
Molecular Formula C22H17NO4
Molecular Weight 359.4 g/mol
IUPAC Name 1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione
Standard InChI InChI=1S/C22H17NO4/c1-11-7-8-16(12(2)9-11)27-17-10-15(24)18-19(20(17)23)22(26)14-6-4-3-5-13(14)21(18)25/h3-10,24H,23H2,1-2H3
Standard InChI Key PHZDDNRFLBMCNJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C

Introduction

Structural and Molecular Characteristics

Core Anthraquinone Framework

The compound is built on the anthracene-9,10-dione scaffold, a tricyclic aromatic system with two ketone groups at positions 9 and 10. This framework provides rigidity and conjugation, which are critical for its optical properties, including absorption in the visible spectrum . The planar structure facilitates π-π stacking interactions, influencing its crystallinity and solubility in organic solvents.

Substituent Configuration

The functional groups at positions 1, 2, and 4 differentiate this compound from simpler anthraquinones:

  • 1-Amino group (-NH₂): Introduces electron-donating effects, modulating the compound’s redox potential and enabling hydrogen bonding .

  • 2-(2,4-Dimethylphenoxy) group: A bulky substituent with two methyl groups at the 2- and 4-positions of the phenoxy ring. This group enhances lipophilicity and steric hindrance, affecting solubility and reactivity .

  • 4-Hydroxy group (-OH): Participates in intramolecular hydrogen bonding with the adjacent ketone, stabilizing the molecule and influencing its acid-base behavior .

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₂₂H₁₉NO₄
Molecular weight (g/mol)361.39
IUPAC name1-Amino-4-hydroxy-2-(2,4-dimethylphenoxy)anthracene-9,10-dione
SMILESCC1=C(C=CC(=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=CC=CC=C4C3=O)O)C

The molecular formula and weight were derived from structural analogs reported in PubChem entries for related anthraquinones .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione follows methodologies similar to those described in patent US20030045735A1 . A condensation reaction between 1,4-dihydroxyanthraquinone (quinizarin) and 2,4-dimethylphenol in the presence of a primary amine (e.g., aniline derivatives) is typically employed. Key steps include:

  • Leuco formation: Partial reduction of quinizarin to 2,3-dihydro-1,4-dihydroxyanthraquinone (leucoquinizarin) using zinc dust or similar agents .

  • Amination: Reaction with ammonium hydroxide or alkylamines to introduce the amino group at position 1.

  • Etherification: Nucleophilic substitution of the hydroxy group at position 2 with 2,4-dimethylphenol under basic conditions .

Optimization Parameters

  • Solvent system: N-Methyl-2-pyrrolidone (NMP) is preferred for its high polarity and ability to dissolve both aromatic and ionic species .

  • Temperature: Reactions are conducted at 80–120°C to balance kinetics and side-product formation.

  • Oxidation control: Air or oxygen is introduced post-reaction to reoxidize leuco intermediates to the anthraquinone form .

Table 2: Typical Reaction Conditions

ParameterOptimal Range
Temperature100°C
SolventNMP
Reaction time6–8 hours
Yield65–75%

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) due to its hydrophobic phenoxy and methyl groups. It is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and NMP. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber containers .

Spectroscopic Features

  • UV-Vis absorption: λₘₐₐ ≈ 480–520 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system .

  • Fluorescence: Emission maxima at 550–600 nm, suitable for optical applications .

Industrial and Research Applications

Dyeing and Pigmentation

As a member of the aminoanthraquinone dye class, this compound is used for mass coloration of polyesters and polyamides. Its methyl-substituted phenoxy group improves compatibility with hydrophobic polymers, reducing migration and bleeding .

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